1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine
Description
1-Benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is a structurally complex piperazine derivative featuring a benzyl group at the N1-position and a 3-propoxy-1-propylpyrazole-4-carbonyl moiety at the N4-position. This compound belongs to the class of piperazine-based molecules, which are widely studied for their pharmacological versatility, including central nervous system (CNS) modulation, enzyme inhibition, and metabolic properties .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3-propoxy-1-propylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-3-10-25-17-19(20(22-25)27-15-4-2)21(26)24-13-11-23(12-14-24)16-18-8-6-5-7-9-18/h5-9,17H,3-4,10-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADWGKGNTMDRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the benzyl and propoxy groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The piperazine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Piperazine Derivatives
Key Observations :
- Pyrazole vs. Indole/Pyridine : The target compound’s pyrazole ring may offer distinct hydrogen-bonding or π-π stacking interactions compared to indole or pyridine-based analogues, influencing receptor selectivity .
- Spacer Effects: Unlike tacrine derivatives with direct piperazine attachment, the target compound’s pyrazole-carbonyl spacer may balance solubility and receptor affinity, as seen in quinolone-piperazine hybrids (e.g., 8b with solubility 60–80 μM) .
Pharmacological and Physicochemical Properties
Table 2: Functional Comparison of Piperazine Derivatives
Key Findings :
- Receptor Selectivity : The target compound’s pyrazole moiety may confer selectivity for sigma receptors (similar to Sig-1R-binding analogues) or enzymes like BACE1, though empirical data are lacking .
- Solubility: The propoxy group may reduce aqueous solubility compared to ethylene-spacer analogues (e.g., 80 μM in quinolones) but improve over N-phenylpiperazinyl derivatives (e.g., <20 μM) .
- Metabolism : Piperazine rings are metabolic hotspots; the propyl group may undergo CYP450-mediated oxidation, necessitating structural optimization for stability .
Biological Activity
1-benzyl-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight
- Molecular Weight : 322.40 g/mol
- CAS Number : 1013766-10-3
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles are known for their ability to inhibit various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
Case Study: Inhibition of Cancer Cell Proliferation
In a study examining the effects of pyrazole derivatives on cancer cell lines, it was found that compounds similar to this compound exhibited significant cytotoxic effects against various human cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 5–10 |
| A549 | 3–7 |
| MCF-7 | 2–8 |
| DU145 | 4–9 |
These results indicate a promising anticancer activity which may be attributed to the compound's ability to disrupt cellular signaling pathways critical for tumor growth and survival .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. In particular, compounds with structural similarities to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A recent investigation into the antibacterial activity of pyrazole compounds revealed that:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound may possess significant antibacterial properties, potentially useful in treating infections caused by resistant strains .
The mechanism through which this compound exerts its biological effects is likely multifaceted. Research indicates that pyrazole derivatives can influence:
- Cell Cycle Regulation : By modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Apoptosis Induction : Through activation of caspases and other apoptotic pathways.
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer metabolism and bacterial growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring and piperazine moiety can significantly enhance or reduce activity. For instance, introducing different substituents on the benzyl group has been shown to alter potency against various targets.
Summary of Findings
The biological activity of this compound demonstrates considerable promise in both anticancer and antimicrobial domains. Further research into its pharmacokinetics, toxicity profiles, and detailed mechanisms will be essential for advancing this compound toward clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
